[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride
Description
This compound is a piperidine derivative featuring two hydroxymethyl groups at the 2S and 4R positions, with a hydrochloride salt enhancing its solubility and stability. Its stereochemistry is critical for biological activity, as seen in analogs like Migalastat hydrochloride, a Fabry disease drug . The hydrochloride salt formation typically involves acidic conditions, such as HCl in dioxane, as demonstrated in related syntheses .
Properties
IUPAC Name |
[(2S,4R)-2-(hydroxymethyl)piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-6-1-2-8-7(3-6)5-10;/h6-10H,1-5H2;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTXKFFGYGFUEM-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride involves multiple steps. One common method includes the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which involves a key one-pot azide reductive cyclization of aldehyde . This intermediate can be further modified to obtain various analogs of the final product .
Chemical Reactions Analysis
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents.
Scientific Research Applications
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Comparative Insights:
Ring System and Substituent Effects: The piperidine backbone in the target compound and Migalastat allows for conformational flexibility, critical for enzyme binding . Electron-withdrawing groups like fluorine (e.g., ) increase polarity and metabolic stability, whereas methoxy groups (e.g., ) may enhance lipophilicity.
Stereochemical Influence :
- The 2S,4R configuration in the target compound mirrors Migalastat’s 2S,3R,4R,5S stereochemistry, which is essential for binding to α-galactosidase . Substitutions at the 4-position (e.g., methoxy in or phenyl in ) disrupt this specificity.
Synthesis and Stability: Hydrochloride salt formation is common across analogs, improving water solubility. For example, ((2S,4S)-4-methoxypiperidin-2-yl)methanol hydrochloride is synthesized in near-quantitative yield using HCl/dioxane . Migalastat’s synthesis emphasizes rigorous purification to maintain stereochemical integrity, a challenge shared with the target compound .
Analogs like [(2S,4S)-4-aminopyrrolidin-2-yl]methanol dihydrochloride serve as building blocks for antiviral or anticancer agents, suggesting similar utility for the target compound.
Critical Notes and Limitations
- Data Gaps : Experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, limiting direct comparisons. Safety and toxicity profiles are also unreported for many analogs .
- Structural Diversity : While piperidine/pyrrolidine cores are shared, substituent variations (e.g., aryl groups in , fluorination in ) lead to divergent biological activities.
Biological Activity
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C7H16ClN
- Molecular Weight : 151.67 g/mol
- CAS Number : 1610034-33-7
- InChI Key : ZBLQFRJLBZTDJL-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. This inhibition is crucial as it helps increase acetylcholine levels in the brain, potentially improving cognitive function .
3. Anti-inflammatory Properties
Piperidine derivatives, including this compound, have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce cytokine production, contributing to their therapeutic potential in conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes like AChE suggests a mechanism that enhances neurotransmitter availability.
- Induction of Apoptosis : Its anticancer effects may stem from the activation of apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Inflammatory Pathways : By affecting cytokine signaling and other inflammatory mediators, this compound may help mitigate inflammation-related damage.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
